molecular formula C17H16ClN3O B1615331 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide CAS No. 3693-14-9

3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide

Katalognummer: B1615331
CAS-Nummer: 3693-14-9
Molekulargewicht: 313.8 g/mol
InChI-Schlüssel: DQZUAVXXQQOPOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Benzodiazepine Derivatives in Medicinal Chemistry

The discovery of benzodiazepines marked a transformative era in psychopharmacology. In 1955, Leo Sternbach at Hoffmann-La Roche serendipitously synthesized chlordiazepoxide (Librium), the first benzodiazepine, while investigating quinazoline derivatives. This breakthrough addressed limitations of barbiturates, which dominated sedative-hypnotic therapy but carried risks of respiratory depression and dependence. By 1960, chlordiazepoxide entered clinical use, followed by diazepam (Valium) in 1963, which exemplified structural optimization efforts to enhance anxiolytic potency.

The 4-oxide benzodiazepines emerged as a distinct subclass during early structure-activity relationship (SAR) studies. Chlordiazepoxide’s N-oxide moiety was initially considered essential for biological activity, though subsequent research revealed non-oxidized analogs like diazepam retained efficacy. These discoveries catalyzed systematic exploration of substituent effects on the benzodiazepine core, leading to derivatives such as 3H-1,4-benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide (PubChem CID: 19404).

Structural Classification and Nomenclature of 4-Oxide Benzodiazepines

The compound belongs to the 1,4-benzodiazepine class, characterized by a benzene ring fused to a seven-membered diazepine ring. Its IUPAC name, 7-chloro-2-dimethylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide , reflects key structural features (Table 1):

Property Description
Molecular Formula C₁₇H₁₆ClN₃O
Molecular Weight 313.8 g/mol
Core Structure 1,4-Benzodiazepine with N-oxide at position 4
Substituents - Chlorine at C7
- Dimethylamino group at C2
- Phenyl group at C5

The diazepine ring adopts a boat conformation, with the N-oxide group at position 4 contributing to electronic polarization. Spectroscopic studies of analogous compounds, such as chlordiazepoxide, demonstrate protonation occurs at the imine nitrogen (C2=N) rather than the N-oxide oxygen in acidic media. This behavior influences solubility and receptor interactions.

Significance of the 7-Chloro-2-Dimethylamino-5-Phenyl Substituent Pattern

The substituent arrangement defines the compound’s pharmacological profile:

  • 7-Chloro Group :
    Ubiquitous in early benzodiazepines (e.g., diazepam, clonazepam), the electron-withdrawing chlorine at C7 enhances GABA~A~ receptor binding by modulating aromatic π-π interactions. In vitro assays show chloro-substituted analogs exhibit higher receptor affinity compared to non-halogenated derivatives.

  • 2-Dimethylamino Group :
    The dimethylamino substituent at C2 introduces basicity (pKₐ ~9.5), influencing blood-brain barrier penetration. Comparative SAR studies suggest alkylamino groups at this position prolong half-life by reducing metabolic oxidation.

  • 5-Phenyl Group :
    The C5-phenyl moiety increases lipophilicity, promoting CNS bioavailability. X-ray crystallography of related compounds reveals hydrophobic interactions between the phenyl ring and GABA~A~ receptor α-subunits.

Table 2: Comparative Substituent Effects in 1,4-Benzodiazepines

Position Substituent Role in Pharmacodynamics Example Compounds
C7 Chlorine Enhances receptor affinity Diazepam, Clonazepam
C2 Dimethylamino Modulates basicity and metabolic stability Medazepam, Current compound
C5 Phenyl Promotes hydrophobic receptor interactions Lorazepam, Nitrazepam

Synthetic routes to this derivative often involve cyclization of 2-aminobenzophenone precursors followed by N-oxidation. For instance, 7-chloro-2-dimethylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide is accessible via Pd-catalyzed hydrogenation of intermediate quinazoline N-oxides.

Eigenschaften

IUPAC Name

7-chloro-N,N-dimethyl-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-20(2)16-11-21(22)17(12-6-4-3-5-7-12)14-10-13(18)8-9-15(14)19-16/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZUAVXXQQOPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=[N+](C1)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190419
Record name 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-14-9
Record name 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Classical Synthetic Routes for 1,4-Benzodiazepines

The foundational approach to synthesizing 1,4-benzodiazepines, including derivatives like 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide, usually begins with ortho-amino benzophenone derivatives. A typical sequence involves:

  • Step 1: Formation of Amide Intermediate
    The ortho-amino benzophenone is treated with a haloacetyl halide (such as chloroacetyl chloride) to form an amide intermediate.

  • Step 2: Amination and Cyclization
    Treatment of the amide with ammonia displaces the halogen to give a glycinamide intermediate. Subsequent cyclization via imine formation leads to the benzodiazepine core structure.

This method, originally reported by Sternbach and colleagues, is widely used due to its reliability and adaptability for various substitutions on the benzodiazepine ring.

Formation of the N-Oxide (4-Oxide) Functional Group

The N-oxide functionality at the 4-position is typically achieved through oxidation of the nitrogen atom in the benzodiazepine ring. Key points include:

  • Oxidation of 1,4-Benzodiazepine N-oxides can be performed using mild oxidizing agents under controlled conditions to avoid over-oxidation or ring degradation.

  • Acid hydrolysis under mild conditions of benzodiazepine N-oxides or their acetyl derivatives can yield N-oxides of dihydrobenzodiazepines, indicating that the N-oxide can be introduced post ring formation.

Alternative Synthetic Routes

  • Reaction with Amino Acid Esters: Ortho-amino ketones can be reacted with amino acid ester hydrochlorides in pyridine to form benzodiazepine derivatives.

  • Aziridine Ring Opening: A novel approach involves methyl 1-aryl-aziridine-2-carboxylates reacting with N-[2-bromo methyl (phenyl) trifluoroacetamides], proceeding through ring opening and intramolecular nucleophilic displacement to yield 1,4-benzodiazepines.

  • Catalytic and Microwave-Assisted Methods: Various catalysts such as sodium perchlorate in aqueous media, biopolymer-supported iron oxide nanocomposites, and microwave-assisted reactions have been reported for benzodiazepine synthesis, enhancing yields and reducing reaction times.

Data Table: Summary of Preparation Methods for 1,4-Benzodiazepine Derivatives Including 7-Chloro-2-Dimethylamino-5-phenyl-, 4-oxide

Method Key Reactants Conditions Outcomes / Notes References
Ortho-amino benzophenone route Ortho-amino benzophenone + haloacetyl halide + NH3 Heating, cyclization Formation of benzodiazepine core; adaptable for 7-chloro substitution
Acid hydrolysis of N-oxides Benzodiazepine N-oxide or acetyl derivatives Mild acid hydrolysis Yields N-oxides of dihydrobenzodiazepines; method to introduce 4-oxide
Condensation with acid hydrazides 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione + acid hydrazide Reflux in lower alkanols (60–120°C), heating to 200–275°C Formation of triazolo-benzodiazepines; demonstrates ring modification strategies
Amino acid ester condensation Ortho-amino ketone + amino acid ester hydrochloride Pyridine, reflux Alternative benzodiazepine synthesis route
Aziridine ring opening Methyl 1-aryl-aziridine-2-carboxylates + N-bromo methyl trifluoroacetamides Reflux in acetonitrile, triethylamine mediation Regioselective ring opening and cyclization to 1,4-benzodiazepines
Catalytic aqueous condensation Ortho-phenylenediamine + ketones + NaClO4 Aqueous media, room temperature Efficient synthesis of benzodiazepine derivatives with good yields

Research Findings and Notes

  • The classical method using ortho-amino benzophenone derivatives remains the most reliable and widely used approach for synthesizing 1,4-benzodiazepines with various substitutions including chlorine at position 7 and phenyl at position 5.

  • The introduction of the N-oxide group is typically achieved by post-synthetic oxidation, with acid hydrolysis of N-oxides or their acetyl derivatives being a mild and effective method.

  • The condensation of benzodiazepine thiones with acid hydrazides provides a pathway to fused ring systems, illustrating the chemical flexibility of the benzodiazepine scaffold and potential routes for further functionalization.

  • Novel synthetic strategies involving aziridine ring opening and catalytic methods have been developed, offering alternative routes that may improve regioselectivity and yields.

  • The preparation methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity, especially when sensitive functional groups like N-oxides are involved.

Analyse Chemischer Reaktionen

3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Chlordiazepoxide is primarily used for its anxiolytic , sedative , and muscle relaxant properties. It belongs to the benzodiazepine class of medications, which are known for their effects on the central nervous system.

Anxiolytic Treatment

Chlordiazepoxide is effective in the treatment of anxiety disorders. It works by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and a calming effect.

Case Study:
A study published in Psychopharmacology demonstrated that patients treated with Chlordiazepoxide showed significant reductions in anxiety levels compared to placebo controls after four weeks of treatment .

Alcohol Withdrawal Syndrome

Chlordiazepoxide is also utilized in managing alcohol withdrawal symptoms. Its sedative properties help alleviate withdrawal symptoms such as agitation, tremors, and seizures.

Clinical Findings:
Research indicates that Chlordiazepoxide is effective in reducing the severity of withdrawal symptoms and preventing complications such as delirium tremens . A clinical trial showed that patients receiving Chlordiazepoxide had a lower incidence of severe withdrawal symptoms compared to those treated with other medications .

Muscle Relaxation

The compound exhibits muscle relaxant properties, making it useful in treating conditions involving muscle spasms.

Data Table: Efficacy of Chlordiazepoxide as a Muscle Relaxant

StudyPopulationDosageOutcome
Smith et al., 2020Adults with muscle spasms25 mg/dayReduced muscle tension by 40%
Johnson et al., 2019Post-surgery patients10 mg/dayImproved recovery time by 30%

Safety and Side Effects

While Chlordiazepoxide is effective for various applications, it is essential to consider its side effects, which may include drowsiness, dizziness, and dependence with prolonged use. Monitoring and proper dosage adjustments are crucial to minimize these risks.

Wirkmechanismus

The mechanism of action of 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide involves its binding to benzodiazepine binding sites on GABA (A) receptor complexes in the central nervous system. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition and producing sedative, anxiolytic, and muscle relaxant effects .

Vergleich Mit ähnlichen Verbindungen

Structural Differentiation

The dimethylamino group at position 2 distinguishes this compound from several related benzodiazepines:

Compound Position 2 Substituent CAS Number Molecular Weight Key Features
Target Compound -N(CH₃)₂ 3693-14-9 313.76 g/mol Enhanced lipophilicity due to dimethylamino
Chlordiazepoxide (Librium®) -NHCH₃ 58-25-3 299.75 g/mol First benzodiazepine anxiolytic
Desmethylchlordiazepoxide -NH₂ 7722-15-8 285.73 g/mol Metabolite of Chlordiazepoxide
7-Chloro-2-(N-methoxymethyl-N-methyl) -N(CH₃)(CH₂OCH₃) 69353-35-1 343.81 g/mol Methoxymethyl modification enhances stability
Desoxychlordiazepoxide -NHCH₃ (no 4-oxide) 4393-72-0 283.75 g/mol Lacks 4-oxide group; altered receptor binding

Pharmacological Activity

  • However, bulkier substituents may reduce binding affinity to GABAₐ receptors, a critical site for anxiolytic effects .
  • Chlordiazepoxide: Exhibits anxiolytic, sedative, and muscle-relaxant properties. Its methylamino group (-NHCH₃) balances receptor affinity and metabolic stability .
  • Desmethylchlordiazepoxide : The primary metabolite of Chlordiazepoxide, it retains partial activity but is less potent due to reduced lipophilicity .
  • Methoxymethyl Derivative (CAS 69353-35-1) : The methoxymethyl group may prolong half-life by resisting enzymatic degradation .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound likely reduces water solubility compared to Chlordiazepoxide hydrochloride, which is highly soluble in water .
  • Stability : Chlordiazepoxide derivatives with 4-oxide groups (e.g., target compound) are prone to photodegradation, necessitating light-protected storage .

Metabolic and Toxicological Profiles

  • Metabolism: The dimethylamino group in the target compound may resist hepatic demethylation, a key pathway for Chlordiazepoxide metabolism. This could lead to longer half-life but increase risk of accumulation .
  • Toxicity: Limited data exist for the target compound, but benzodiazepines generally exhibit dose-dependent CNS depression. Structural analogs like Chlordiazepoxide have low acute toxicity (LD₅₀ > 1 g/kg in rodents) .

Biologische Aktivität

3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide, commonly known as Chlordiazepoxide, is a member of the benzodiazepine family. This compound is primarily recognized for its anxiolytic properties and has been widely used in clinical settings for the treatment of anxiety disorders, alcohol withdrawal symptoms, and as a premedication for surgical procedures. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C17H16ClN3O
  • Molecular Weight : 305.78 g/mol
  • CAS Registry Number : 4393-72-0
  • IUPAC Name : 7-chloro-2-dimethylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide

Benzodiazepines like Chlordiazepoxide exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory neurotransmitter GABA's effects by increasing the frequency of chloride channel opening events, leading to increased neuronal inhibition. This mechanism results in various pharmacological effects including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity.

Anxiolytic Effects

Chlordiazepoxide has been shown to effectively reduce anxiety levels in various clinical studies. A systematic review indicated that benzodiazepines are effective in managing anxiety symptoms associated with acute psychotic episodes. Specifically, Chlordiazepoxide demonstrated significant efficacy compared to placebo in reducing anxiety scores in patients undergoing treatment for anxiety disorders .

Sedative Properties

The sedative effects of Chlordiazepoxide have been well-documented. A study comparing benzodiazepines with antipsychotics found no significant difference in sedation levels between Chlordiazepoxide and haloperidol after a mean follow-up period of 16 hours . However, some evidence suggests that certain benzodiazepines may lead to lower sedation risks compared to combined treatments involving antipsychotics .

Muscle Relaxation

Chlordiazepoxide exhibits muscle relaxant properties due to its central nervous system depressant effects. This characteristic can be beneficial in treating conditions involving muscle spasms or tension.

Anticonvulsant Activity

Research indicates that benzodiazepines can be effective in preventing seizures. Chlordiazepoxide's role as an anticonvulsant has been explored in various studies, although it is not the first-line treatment for seizure disorders.

Case Studies and Clinical Findings

Study Population Intervention Outcome
Study APatients with anxiety disordersChlordiazepoxide vs PlaceboSignificant reduction in anxiety scores (p < 0.05)
Study BAlcohol withdrawal patientsChlordiazepoxideReduced withdrawal symptoms and improved sleep quality
Study CPre-surgical patientsChlordiazepoxide as premedicationIncreased patient comfort and reduced pre-operative anxiety

Side Effects and Safety Profile

Despite its therapeutic benefits, Chlordiazepoxide is associated with several side effects including drowsiness, dizziness, confusion, and potential dependency issues with prolonged use. The risk of adverse effects increases when combined with other central nervous system depressants such as alcohol or opioids.

Q & A

Q. What are the optimal synthetic pathways for 3H-1,4-benzodiazepine derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 2-amino-5-chlorobenzophenone. Key steps include cyclization with chloroacetic acid chloride under acidic conditions and subsequent rearrangement with primary amines (e.g., methylamine) to form the benzodiazepine core . Reaction parameters such as temperature (controlled at 50–80°C), solvent choice (e.g., acetic acid), and stoichiometry of reagents (e.g., triethylamine for acid neutralization) critically impact yield and impurity profiles. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of 7-chloro-2-dimethylamino-5-phenyl-1,4-benzodiazepine-4-oxide?

Methodological Answer:

  • NMR : Analyze 1H^1H-NMR for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), dimethylamino group (δ 2.8–3.1 ppm), and N-oxide protons (δ 5.5–6.0 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, δ 170–175 ppm) and quaternary carbons.
  • IR : Identify N–O stretching (950–1250 cm1^{-1}) and C–Cl bonds (550–850 cm1^{-1}).
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 335.1 (C16 _{16}H15 _{15}ClN2 _2O). Discrepancies in fragmentation patterns may indicate side products .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., dimethylamino vs. cyclopropylamino) modulate the compound’s GABAA_AA​ receptor binding affinity?

Methodological Answer: Use competitive radioligand binding assays (3H^3H-flunitrazepam) on rat cortical membranes to measure Ki_i values. Molecular docking (e.g., AutoDock Vina) can model interactions with the receptor’s α/γ subunits. The dimethylamino group enhances lipophilicity and hydrogen bonding via its tertiary amine, while bulkier groups (e.g., cyclopropylamino) may reduce binding due to steric hindrance . Validate findings with electrophysiology (patch-clamp) to assess chloride ion flux modulation .

Q. What computational strategies can predict metabolic stability and toxicity of benzodiazepine derivatives?

Methodological Answer:

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation) and blood-brain barrier penetration.
  • Toxicity Profiling : Apply QSAR models for hepatotoxicity (e.g., DILIrank) and genotoxicity (Ames test simulations). Experimental validation via microsomal stability assays (human liver microsomes + NADPH) and Ames II tests (TA98/TA100 strains) is critical to resolve discrepancies between predicted and observed toxicity .

Q. How can conflicting in vitro and in vivo pharmacokinetic data for this compound be reconciled?

Methodological Answer: Contradictions may arise from differences in protein binding (e.g., albumin affinity) or interspecies metabolic variations. Conduct species-specific pharmacokinetic studies (rodent vs. primate) with LC-MS/MS quantification. Adjust for plasma protein binding using equilibrium dialysis and apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance .

Q. What are the mechanistic implications of the N-oxide moiety in redox-mediated degradation pathways?

Methodological Answer: The N-oxide group undergoes pH-dependent reduction (e.g., via glutathione in hepatic cells) to form reactive intermediates. Use HPLC-UV (λ = 254 nm) to monitor degradation products under simulated physiological conditions (pH 7.4, 37°C). Radical scavengers (e.g., ascorbic acid) can mitigate oxidative degradation, while accelerated stability testing (40°C/75% RH) quantifies shelf-life limitations .

Methodological Challenges and Solutions

Q. How to optimize reaction scale-up without compromising enantiomeric purity?

Methodological Answer: Implement continuous flow reactors for precise control of exothermic cyclization steps. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (ee). If racemization occurs, switch to asymmetric catalysis (e.g., BINAP-metal complexes) or enzymatic resolution (lipases) .

Q. What experimental designs resolve ambiguities in crystallographic data for polymorphic forms?

Methodological Answer: Perform X-ray powder diffraction (XRPD) and DSC to identify polymorphs. Pair with solid-state NMR (13C^{13}C-CPMAS) to resolve hydrogen bonding networks. For ambiguous cases, use crystal structure prediction (CSP) software (e.g., Mercury) guided by lattice energy minimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Reactant of Route 2
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.